molecular formula C15H11F6N5O2 B10856333 Relutrigine CAS No. 2392951-29-8

Relutrigine

Cat. No.: B10856333
CAS No.: 2392951-29-8
M. Wt: 407.27 g/mol
InChI Key: BFXBSYMVTNEFRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of relutrigine involves several steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction environments, and purification processes such as crystallization and chromatography. The production process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Relutrigine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Relutrigine has several scientific research applications, including:

    Chemistry: Used as a tool to study sodium channel inhibition and its effects on neuronal excitability.

    Biology: Investigated for its role in modulating neuronal activity and its potential therapeutic effects.

    Medicine: Explored as a potential anticonvulsant agent for the treatment of epilepsy and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting sodium channels

Mechanism of Action

Relutrigine exerts its effects by inhibiting persistent sodium channels, particularly those induced by ATX-II (Nav 1.5 activator) or the SCN8A mutation N1768D. This inhibition reduces persistent sodium currents (I_Na), leading to decreased neuronal excitability. The compound exhibits a use-dependent block, meaning its inhibitory effects are more pronounced with increased neuronal activity .

Comparison with Similar Compounds

Relutrigine is unique in its potent and selective inhibition of persistent sodium channels. Similar compounds include:

This compound stands out due to its higher potency and selectivity for persistent sodium channels, making it a promising candidate for further research and development .

Properties

CAS No.

2392951-29-8

Molecular Formula

C15H11F6N5O2

Molecular Weight

407.27 g/mol

IUPAC Name

3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3

InChI Key

BFXBSYMVTNEFRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F

Origin of Product

United States

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